![molecular formula C15H12O4 B1618849 3,3'-Methanediyldibenzoic acid CAS No. 3010-83-1](/img/structure/B1618849.png)
3,3'-Methanediyldibenzoic acid
Overview
Description
3,3’-Methanediyldibenzoic acid is a chemical compound with the molecular formula C15H12O4 . Its molecular weight is 256.2534 . It is also known by its CAS Registry Number: 3010-83-1 .
Molecular Structure Analysis
The molecular structure of 3,3’-Methanediyldibenzoic acid consists of a methylene bridge (-CH2-) connecting two benzoic acid moieties . Each benzoic acid moiety consists of a benzene ring attached to a carboxylic acid group (-COOH). The InChI string representation of the molecule is InChI=1/C15H12O4/c16-14(17)12-5-1-3-10(8-12)7-11-4-2-6-13(9-11)15(18)19/h1-6,8-9H,7H2,(H,16,17)(H,18,19)
.
Scientific Research Applications
Modular Self-Assembly in Organic Frameworks
3,3'-Methanediyldibenzoic acid, also known as methanetetrabenzoic acid, has been used in the creation of organic frameworks. A study by Men, Sun, Huang, and Zheng (2009) demonstrated its use in forming interpenetrating diamondoid frameworks through modular self-assembly with linear linkers like phenazine and 4,4'-bipyridine. These frameworks exhibited both normal and unusual modes of interpenetration, highlighting their potential in materials science (Men et al., 2009).
Metal-Organic Frameworks for Gas Separation
In the field of gas separation, 3,3'-Methanediyldibenzoic acid derivatives have been utilized. For example, Xu, Cai, Xiang, Zhang, Wu, Rao, Cui, Yang, Krishna, Chen, and Qian (2013) developed a cationic metal–organic framework with enhanced selectivity for separating small hydrocarbons at room temperature. This research highlights the compound's potential in efficient and selective gas sorption and separation processes (Xu et al., 2013).
Photostability in UVA Filters
In the cosmetics and dermatological fields, derivatives of 3,3'-Methanediyldibenzoic acid, specifically dibenzoyl methane derivatives, have been studied for their photostability under UVA light. Schwack and Rudolph (1995) explored how these compounds undergo photodegradation in various solvents, forming a range of photoproducts. This research is significant for understanding the stability of UVA filters in sunscreens and other skin-care products (Schwack & Rudolph, 1995).
Reduction and Cross-Linking Studies
Research by Ritmaleni, Notario, and Yuliatun (2013) focused on the reduction of similar benzoic acid derivatives, leading to the formation of compounds like bis(3,5-dichloro-4-hydroxyphenyl)methane. This study provides insights into the chemical behavior and potential applications of these compounds in various fields (Ritmaleni et al., 2013).
properties
IUPAC Name |
3-[(3-carboxyphenyl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-5-1-3-10(8-12)7-11-4-2-6-13(9-11)15(18)19/h1-6,8-9H,7H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQRPOWGQURLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280244 | |
Record name | 3,3'-methanediyldibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Methanediyldibenzoic acid | |
CAS RN |
3010-83-1 | |
Record name | NSC16069 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-methanediyldibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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